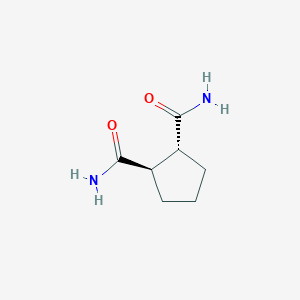![molecular formula C8H5F5S B13802498 [(Pentafluoroethyl)sulfanyl]benzene CAS No. 65538-00-3](/img/structure/B13802498.png)
[(Pentafluoroethyl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Pentafluoroethyl)sulfanyl]benzene is an organosulfur compound with the chemical formula C8H5F5S. This compound is characterized by the presence of a pentafluoroethyl group attached to a sulfanyl group, which is further bonded to a benzene ring. The unique structure of this compound imparts it with distinct physicochemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
[(Pentafluoroethyl)sulfanyl]benzene can be synthesized through the direct fluorination of diaryldisulfides. This method involves the use of elemental fluorine to fluorinate ortho-, meta-, and para-substituted aromatic thiols and disulfides. The reaction is typically carried out in batch and flow modes, with a comprehensive computational study employed to elucidate the reaction mechanism .
Industrial Production Methods
Industrial production of this compound often involves the use of diphenyl disulfide as a starting material. The fluorination process can be achieved using reagents such as silver(II) fluoride (AgF2) or xenon difluoride (XeF2). these methods generally suffer from low product yields and the need for expensive reagents .
Chemical Reactions Analysis
Types of Reactions
[(Pentafluoroethyl)sulfanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Meta-substituted derivatives of this compound.
Scientific Research Applications
[(Pentafluoroethyl)sulfanyl]benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of [(Pentafluoroethyl)sulfanyl]benzene involves its interaction with molecular targets through its pentafluoroethyl group. This group is highly lipophilic, which can enhance the compound’s ability to permeate cell membranes and interact with intracellular targets. The electron-withdrawing nature of the pentafluoroethyl group also influences the compound’s reactivity and interaction with various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Pentafluorosulfanylbenzene: Similar in structure but with a pentafluorosulfanyl group instead of a pentafluoroethyl group.
Trifluoromethylthiobenzene: Contains a trifluoromethylthio group instead of a pentafluoroethyl group.
Nonafluorobutanesulfonate: An ionic compound with a similar fluorinated sulfonyl group.
Uniqueness
[(Pentafluoroethyl)sulfanyl]benzene is unique due to its specific combination of a pentafluoroethyl group and a sulfanyl group attached to a benzene ring. This unique structure imparts distinct physicochemical properties, such as high lipophilicity and chemical stability, which are not observed in other similar compounds .
Properties
CAS No. |
65538-00-3 |
|---|---|
Molecular Formula |
C8H5F5S |
Molecular Weight |
228.18 g/mol |
IUPAC Name |
1,1,2,2,2-pentafluoroethylsulfanylbenzene |
InChI |
InChI=1S/C8H5F5S/c9-7(10,11)8(12,13)14-6-4-2-1-3-5-6/h1-5H |
InChI Key |
MVWOBQJDBOYETE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


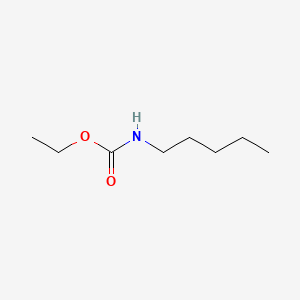
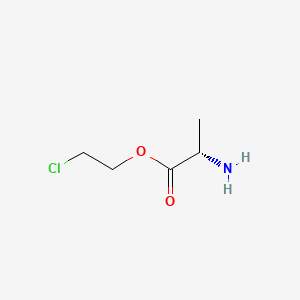
![3-Thiazolidineacetic acid, 4-oxo-5-[[3-(phenylmethyl)-2(3H)-benzoxazolylidene]ethylidene]-2-thioxo-](/img/structure/B13802426.png)
![1-[3-Methyl-2-(1-pyrrolidinyl)cyclobutyl]ethanone](/img/structure/B13802429.png)


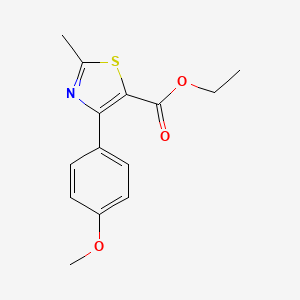
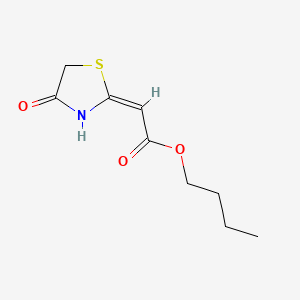
![2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;hydrogen sulfate](/img/structure/B13802461.png)
![2-(3,3-Diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13802467.png)
![2-(Propylamino)-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione](/img/structure/B13802482.png)

